4-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide 4-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15287605
InChI: InChI=1S/C16H12BrN3O3/c1-22-13-8-4-10(5-9-13)14-15(20-23-19-14)18-16(21)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21)
SMILES:
Molecular Formula: C16H12BrN3O3
Molecular Weight: 374.19 g/mol

4-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

CAS No.:

Cat. No.: VC15287605

Molecular Formula: C16H12BrN3O3

Molecular Weight: 374.19 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide -

Specification

Molecular Formula C16H12BrN3O3
Molecular Weight 374.19 g/mol
IUPAC Name 4-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Standard InChI InChI=1S/C16H12BrN3O3/c1-22-13-8-4-10(5-9-13)14-15(20-23-19-14)18-16(21)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21)
Standard InChI Key RFFTVIRMJNYSOD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Br

Introduction

4-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that belongs to the benzamide family, incorporating an oxadiazole ring. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and unique structural properties.

Synthesis

The synthesis of such compounds typically involves multi-step reactions, including the formation of the oxadiazole ring and subsequent coupling reactions to attach the benzamide moiety. Detailed synthesis protocols often involve careful control of reaction conditions to ensure high yields and purity.

Biological Activities

Research into the biological activities of compounds like 4-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is ongoing. These compounds may exhibit potential as antimicrobial agents, anticancer drugs, or in other therapeutic areas due to their ability to interact with biological targets.

Potential Applications

  • Antimicrobial Activity: The oxadiazole ring is known for its antimicrobial properties, making derivatives like 4-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide candidates for further study.

  • Anticancer Properties: Some benzamide derivatives have shown promise in cancer research by inhibiting specific enzymes or pathways involved in tumor growth.

Research Findings

While specific research findings on 4-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide may be limited, studies on similar compounds provide valuable insights into their potential applications.

In Vitro Studies

CompoundActivityTarget
Similar Oxadiazole DerivativesAntimicrobialBacterial strains
Benzamide DerivativesAnticancerSpecific cancer cell lines

Future Directions

Future research should focus on synthesizing analogs with varying substituents to explore structure-activity relationships. Additionally, in vivo studies are necessary to assess the compound's efficacy and safety in biological systems.

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